Gastrin-releasing peptide

Description

Properties

CAS No. |

80043-53-4 |

|---|---|

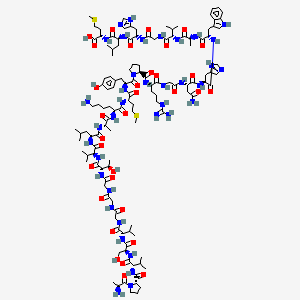

Molecular Formula |

C126H197N37O32S2 |

Molecular Weight |

2806.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C126H197N37O32S2/c1-62(2)44-83(154-120(189)102(67(11)12)161-122(191)103(71(16)165)157-98(172)56-137-94(168)54-136-95(169)55-139-119(188)100(65(7)8)159-115(184)90(59-164)156-121(190)101(66(9)10)160-117(186)92-31-24-40-162(92)123(192)68(13)128)109(178)143-69(14)104(173)147-80(28-21-22-38-127)107(176)148-81(36-42-196-17)108(177)155-89(46-72-32-34-76(166)35-33-72)124(193)163-41-25-30-91(163)116(185)149-79(29-23-39-134-126(130)131)106(175)138-57-96(170)146-88(50-93(129)167)114(183)153-87(49-75-53-133-61-142-75)113(182)152-85(47-73-51-135-78-27-20-19-26-77(73)78)110(179)144-70(15)105(174)158-99(64(5)6)118(187)140-58-97(171)145-86(48-74-52-132-60-141-74)112(181)151-84(45-63(3)4)111(180)150-82(125(194)195)37-43-197-18/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,135,164-166H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,167)(H,132,141)(H,133,142)(H,136,169)(H,137,168)(H,138,175)(H,139,188)(H,140,187)(H,143,178)(H,144,179)(H,145,171)(H,146,170)(H,147,173)(H,148,176)(H,149,185)(H,150,180)(H,151,181)(H,152,182)(H,153,183)(H,154,189)(H,155,177)(H,156,190)(H,157,172)(H,158,174)(H,159,184)(H,160,186)(H,161,191)(H,194,195)(H4,130,131,134)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1 |

InChI Key |

JDEAYKDFRCQIIH-GZDVRPNBSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N |

sequence |

APVSVGGGTVLAKMYPRGNHWAVGHLM |

Synonyms |

Gastrin Releasing Peptide Gastrin-Releasing Peptide Gastrin-Releasing Peptide (1-27) |

Origin of Product |

United States |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Gastrin-Releasing Peptide (GRP) Signaling Pathway in the Central Nervous System

Abstract

The this compound (GRP) and its cognate receptor, the this compound Receptor (GRPR), constitute a pivotal neuropeptide signaling system within the central nervous system (CNS).[1][2][3] Originally identified for its gastrointestinal functions, the GRP/GRPR pathway is now recognized as a critical modulator of a diverse array of neurological processes, including sensory perception, emotional processing, and homeostatic regulation.[1][2] This technical guide provides a comprehensive overview of the GRP signaling pathway for researchers, neuroscientists, and drug development professionals. We will dissect the molecular architecture of the pathway, delineate its neuroanatomical distribution, and explore its functional roles in CNS physiology and pathophysiology. Furthermore, this guide furnishes detailed, field-proven methodologies for interrogating this system, aiming to equip scientists with the practical knowledge required to advance our understanding and therapeutic exploitation of GRP signaling.

Molecular Architecture of the GRP/GRPR Signaling Cascade

This compound is a mammalian neuropeptide that is the counterpart to the amphibian peptide bombesin.[3][4][5] It exerts its biological effects by binding to the this compound Receptor (GRPR), also known as BB2, a member of the G-protein coupled receptor (GPCR) superfamily.[1][3][4] The activation of GRPR initiates a well-defined intracellular signaling cascade that is fundamental to its function in the CNS.

The Canonical Gαq-PLCβ Pathway

The primary signal transduction mechanism for GRPR involves its coupling to the Gq family of heterotrimeric G proteins.[1][6] This interaction serves as the inaugural step in a multi-stage intracellular signaling process.

-

Ligand Binding and Receptor Activation: GRP binding to the extracellular domain of GRPR induces a conformational change in the receptor.

-

G-Protein Coupling and Activation: This conformational shift facilitates the coupling of GRPR to the Gαq protein subunit, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This exchange causes the dissociation of the Gαq-GTP complex from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP complex binds to and activates Phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effector Activation:

-

IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1]

-

DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1]

-

-

Terminal Signaling Pathways: Activated PKC phosphorylates a multitude of downstream targets, leading to the activation of cascades such as the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway, which ultimately alters gene expression and neuronal function.[1]

Ancillary Signaling Pathways

Recent evidence suggests that GRPR signaling is not limited to the canonical Gαq pathway. In specific contexts, such as itch transmission in the spinal cord, GRPR activation has been shown to engage the Phosphoinositide 3-kinase γ (PI3Kγ)/Akt pathway, highlighting the signaling diversity of this receptor.[7]

Neuroanatomical Distribution and Functional Roles

The specific physiological functions modulated by GRP signaling are intrinsically linked to the precise neuroanatomical distribution of GRP-expressing neurons and their GRPR-bearing targets. High levels of GRPR expression are found in neuronal cell bodies and dendrites, suggesting a primary role in regulating synaptic transmission.[1]

| CNS Region | Primary Associated Function(s) | Key References |

| Spinal Cord (Dorsal Horn) | Itch (Pruritus) Sensation | [8][9][10] |

| Amygdala (Basolateral) | Fear, Anxiety, Stress Responses, Memory Consolidation | [1][3][11][12] |

| Hippocampus | Learning and Memory | [1][11] |

| Nucleus Accumbens | Motivation and Reward | [13] |

| Hypothalamus | Feeding Behavior, Circadian Rhythms, Temperature | [1][6] |

| Brain Stem | Regulation of Sighing, Autonomic Control | [1][6] |

The Spinal Cord: A Gateway for Itch

One of the most well-characterized roles for GRP signaling in the CNS is the transmission of itch. This compound is expressed in a specific subset of dorsal root ganglion neurons and dorsal horn interneurons.[8][14] Its receptor, GRPR, is restricted to a population of excitatory interneurons in lamina I of the spinal dorsal horn.[8][15] Seminal studies using GRPR mutant or ablated mice demonstrated a significant reduction in scratching behavior in response to various itch-inducing substances (pruritogens), without affecting pain responses.[8][9] This established the GRP/GRPR pathway as a critical and largely dedicated line for transmitting itch, but not pain, signals from the periphery to the brain.[9][10] Subsequent work has shown that sustained, high-frequency activity of presynaptic GRP neurons is necessary to sufficiently depolarize postsynaptic GRPR neurons and "open the gate" for itch transmission.[16]

The Amygdala: Modulating Fear and Emotion

The amygdala, particularly the basolateral nucleus (BLA), is a hub for processing fear and emotional memories, and it is rich in GRP and GRPR.[1][11] GRP signaling in this region acts as a crucial modulator. Studies have shown that GRP, by activating GRPR on a subset of GABAergic interneurons, can increase inhibitory tone on principal neurons in the lateral amygdala.[12][17] Mice lacking the GRP receptor exhibit enhanced and more persistent fear memories after conditioning, suggesting that the endogenous GRP system acts as a brake on fear expression.[11][12] Furthermore, the GRP pathway interacts with other neurotransmitter systems, such as dopamine, to regulate fear extinction.[11][18] This positions the GRP/GRPR system as a key integrator of stress and aversive memory processing.[3]

Beyond Itch and Fear: Diverse Regulatory Functions

The influence of GRP signaling extends to a variety of other critical CNS functions:

-

Memory and Cognition: In the hippocampus, GRPR activation is linked to the consolidation of memories via PKC, MAPK, and PKA pathways.[1]

-

Feeding and Satiety: GRP signaling in the hypothalamus and amygdala contributes to the regulation of food intake, with GRP administration producing a transient inhibition of feeding.[1][5]

-

Motivation: Within the nucleus accumbens medial shell, GRP signaling modulates the excitability of D2 receptor-expressing neurons, and NAc-specific deletion of GRPR was found to increase motivation in mice.[13]

Methodologies for Interrogating the GRP/GRPR Pathway

A multi-faceted experimental approach is essential for a thorough investigation of the GRP signaling pathway. Here, we provide detailed protocols for key assays that form the foundation of GRP/GRPR research.

GRPR Radioligand Binding Assay

This competitive binding assay is the gold standard for determining the affinity of novel compounds (agonists or antagonists) for the GRPR. It quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor.

Principle: GRPR-expressing cells are incubated with a constant concentration of a high-affinity radiolabeled GRPR ligand (e.g., [125I-Tyr4]Bombesin) and varying concentrations of an unlabeled test compound. The amount of radioactivity bound to the cells is inversely proportional to the affinity and concentration of the test compound.

Step-by-Step Protocol:

-

Cell Culture: Culture human prostate cancer cells (PC-3), which endogenously express high levels of GRPR, in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[19][20] Maintain at 37°C in a 5% CO2 incubator.

-

Plate Seeding: 24-48 hours prior to the assay, seed 2 x 10^5 PC-3 cells per well into 24-well poly-D-lysine coated plates.[19]

-

Assay Preparation: On the day of the experiment, aspirate the growth medium. Wash the cell monolayer once with binding buffer (e.g., RPMI 1640 with 2 mg/mL BSA and 20 mM HEPES).[19] Add 400 µL of fresh binding buffer to each well and incubate for 30-60 minutes at 37°C to equilibrate.

-

Competitive Binding:

-

Prepare serial dilutions of the unlabeled test compound (e.g., from 1 pM to 10 µM).[19]

-

To triplicate wells, add 50 µL of the varying concentrations of the test compound.

-

For total binding, add 50 µL of binding buffer.

-

For non-specific binding, add 50 µL of a high concentration (e.g., 1 µM) of unlabeled GRP or Bombesin.

-

Add 50 µL of the radiolabeled ligand (e.g., 0.011 nM [125I-Tyr4]Bombesin) to all wells.[19]

-

-

Incubation: Incubate the plate with moderate agitation for 1 hour at 27°C or 37°C.[19][20]

-

Washing: Rapidly aspirate the incubation medium and wash the cells three times with ice-cold wash buffer (e.g., PBS with 0.1% BSA) to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells by adding 0.5 mL of 1 M NaOH to each well.[21] Transfer the lysate to gamma counter tubes and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of compound that inhibits 50% of specific binding) can be determined and used to calculate the inhibition constant (Ki).

In Vivo Calcium Imaging of GRP-Responsive Neurons

Calcium imaging is a powerful technique to monitor the activity of large neuronal populations in real-time, serving as a proxy for action potentials and significant intracellular signaling events.[22][23] This method can be used to visualize the response of GRPR-expressing neurons in the spinal cord or brain to specific stimuli.

Principle: A genetically encoded calcium indicator (GECI), such as GCaMP, is expressed in the target neuronal population. When a neuron becomes active, intracellular calcium levels rise, causing the GCaMP protein to fluoresce. This fluorescence change is captured by a microscope, allowing for the direct observation of neuronal responses to stimuli like the application of a pruritogen.[22]

Step-by-Step Methodology:

-

Animal Model: Utilize a transgenic mouse line where GCaMP expression is driven by a promoter specific to the neurons of interest (e.g., GRPR-Cre mice crossed with a Cre-dependent GCaMP reporter line).

-

Surgical Preparation:

-

Anesthetize the mouse (e.g., with isoflurane).[22] Maintain body temperature with a heating pad.

-

For spinal cord imaging, perform a laminectomy at the appropriate vertebral level (e.g., lumbar for hindpaw stimuli) to expose the dorsal horn.

-

Stabilize the spinal column using spinal clamps to minimize movement artifacts.

-

For brain imaging (e.g., amygdala), perform a craniotomy over the target region and implant an imaging window (a glass coverslip). Allow for recovery before imaging.

-

-

Imaging Setup:

-

Position the anesthetized animal under a two-photon or confocal microscope.[24]

-

Use an appropriate objective (e.g., 20x or 40x water-immersion) to visualize the GCaMP-expressing neurons.

-

-

Stimulation and Image Acquisition:

-

Acquire a baseline recording of neuronal activity for several minutes.

-

Apply the stimulus. For itch studies, this involves an intradermal injection of a pruritogen (e.g., chloroquine or GRP itself) into the receptive field (e.g., the hindpaw).[10] For fear studies, this could be the presentation of a conditioned stimulus.

-

Record time-lapse image series of the neuronal fluorescence at a high frame rate (e.g., 2-10 Hz) for the duration of the expected response.

-

-

Data Analysis:

-

Perform motion correction on the image series to account for any slight movements.

-

Identify regions of interest (ROIs) corresponding to individual neuronal cell bodies.[25]

-

Extract the mean fluorescence intensity for each ROI over time.

-

Calculate the change in fluorescence relative to baseline (ΔF/F₀) for each neuron. Neurons showing a significant increase in ΔF/F₀ following stimulation are considered responsive.

-

Therapeutic Landscape: Targeting the GRP/GRPR System

The integral role of GRP signaling in diverse CNS functions makes it an attractive target for therapeutic intervention in a range of disorders.[2][4] Both GRPR agonists and antagonists are under investigation for their potential clinical benefits.[26]

-

GRPR Antagonists: By blocking the action of GRP, antagonists could offer therapeutic value in conditions characterized by excessive or aberrant GRP signaling.[27]

-

Chronic Itch: Given the pathway's specific role in pruritus, GRPR antagonists are a promising target for developing novel anti-itch medications that would not affect the crucial sensation of pain.[9][10]

-

Anxiety and Stress Disorders: Since the GRP system enhances fear memories, antagonists may help reduce anxiety and the debilitating effects of stress-related disorders like PTSD.[1][2]

-

Cancer: Many types of cancer, including gliomas and neuroblastomas, overexpress GRPR, which stimulates tumor growth.[1][28] GRPR antagonists have been shown to inhibit the growth of experimental brain tumors, presenting a novel oncological strategy.[1]

-

-

GRPR Agonists: Conversely, activating the GRPR may be beneficial in disorders where this signaling is deficient.

The development of specific, potent, and CNS-penetrant GRPR modulators remains an active and promising area of drug discovery.[26]

Conclusion

The this compound signaling pathway is a sophisticated and functionally diverse system within the central nervous system. Its roles as a key mediator of itch, a modulator of fear and memory, and a regulator of homeostatic functions have been firmly established. The continued application of advanced methodologies, from molecular assays to in vivo imaging, will undoubtedly uncover further complexities of this pathway. For drug development professionals, the GRP receptor represents a validated and highly promising target for a new generation of therapeutics aimed at treating chronic itch, anxiety disorders, and certain types of cancer.

References

-

Roesler, R., et al. (2012). This compound receptors in the central nervous system: role in brain function and as a drug target. Frontiers in Endocrinology, 3, 159. [Link]

-

Roesler, R., et al. (2007). The this compound Receptor as a Therapeutic Target in Central Nervous System Disorders. Recent Patents on CNS Drug Discovery, 2(2), 125-129. [Link]

-

Roesler, R., et al. (2012). This compound receptors in the central nervous system: role in brain function and as a drug target. PubMed, 17. [Link]

-

Roesler, R., et al. (n.d.). This compound receptor signaling in the integration of stress and memory. ResearchGate. [Link]

-

Sun, Y. G., & Chen, Z. F. (2007). A this compound receptor mediates the itch sensation in the spinal cord. Nature, 448(7154), 700-703. [Link]

-

Sun, Y. G., & Chen, Z. F. (2007). A this compound receptor mediates the itch sensation in the spinal cord. Nature. [Link]

-

Sakamoto, H., et al. (2011). The this compound Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target. Current Neuropharmacology, 9(3), 465-472. [Link]

-

Lieu, T. M., et al. (2015). GRPR/PI3Kγ: Partners in Central Transmission of Itch. The Journal of Neuroscience, 35(49), 16029-16040. [Link]

-

Bell, A. M., et al. (2023). Grpr expression defines a population of superficial dorsal horn vertical cells that have a role in both itch and pain. Pain, 164(1), 149-170. [Link]

-

Roesler, R., et al. (2007). The this compound Receptor as a Therapeutic Target in Central Nervous System Disorders. Ingenta Connect. [Link]

-

He, M., et al. (2023). This compound signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation. bioRxiv. [Link]

-

Morishita, Y., et al. (2021). The this compound regulates stress-enhanced fear and dopamine signaling. eLife. [Link]

-

Chaperon, F., et al. (2012). This compound Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory. PLOS ONE, 7(4), e34963. [Link]

-

Morishita, Y., et al. (2021). The this compound regulates stress-enhanced fear and dopamine signaling. bioRxiv. [Link]

-

Chaperon, F., et al. (2012). This compound Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory. PLOS ONE. [Link]

-

Kim, Y. S., et al. (2018). In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia. Journal of Visualized Experiments, (136), 57342. [Link]

-

Pagani, M., et al. (2019). How this compound Opens the Spinal Gate for Itch. Neuron, 103(1), 102-117.e5. [Link]

-

Synapse. (2024). What are GRP antagonists and how do they work?. Patsnap. [Link]

-

Chen, S., et al. (2020). Exploration of sensory and spinal neurons expressing this compound in itch and pain related behaviors. Nature Communications, 11(1), 1333. [Link]

-

Kaloudi, A., et al. (2022). 68Ga-Labeled [Leu13ψThz14]Bombesin(7–14) Derivatives: Promising GRPR-Targeting PET Tracers with Low Pancreas Uptake. Molecules, 27(12), 3747. [Link]

-

Synapse. (2024). What are GRPR modulators and how do they work?. Patsnap. [Link]

-

Moody, T. W., et al. (2017). Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy. Current Neuropharmacology, 15(1), 120-131. [Link]

-

Petersen, E., et al. (2018). SCALPEL: EXTRACTING NEURONS FROM CALCIUM IMAGING DATA. The Annals of Applied Statistics, 12(4), 2214-2240. [Link]

-

Nock, B. A., et al. (2020). Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer. Cancers, 12(10), 2990. [Link]

-

Griesel, M. T., et al. (2002). Depolarization Stimulates Initial Calcitonin Gene-Related Peptide Expression by Embryonic Sensory Neurons In Vitro. The Journal of Neuroscience, 22(16), 6929-6937. [Link]

-

Grienberger, C., & Konnerth, A. (2012). Imaging Calcium in Neurons. Neuron, 73(5), 862-885. [Link]

-

Luo, X., et al. (2023). Role of the GRP/GRPR System in Regulating Brain Functions. ACS Chemical Neuroscience, 14(19), 3469-3482. [Link]

-

Svoboda, K. (2022). The past, present and future of calcium imaging to spy on neurons in their native habitat. YouTube. [Link]

-

Kaloudi, A., et al. (2023). 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake. Pharmaceuticals, 16(2), 304. [Link]

-

Nock, B. A., et al. (2023). The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial. Pharmaceutics, 15(5), 1404. [Link]

Sources

- 1. This compound receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound receptors in the central nervous system: role in brain function and as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "this compound receptor signaling in the integration of str" by Rafael Roesler, Pamela Kent et al. [ecommons.aku.edu]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The this compound Receptor as a Therapeutic Target in...: Ingenta Connect [ingentaconnect.com]

- 6. Role of the GRP/GRPR System in Regulating Brain Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GRPR/PI3Kγ: Partners in Central Transmission of Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. suny-mar.primo.exlibrisgroup.com [suny-mar.primo.exlibrisgroup.com]

- 10. The this compound Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory | PLOS One [journals.plos.org]

- 13. This compound signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of sensory and spinal neurons expressing this compound in itch and pain related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Grpr expression defines a population of superficial dorsal horn vertical cells that have a role in both itch and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How this compound Opens the Spinal Gate for Itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The this compound regulates stress-enhanced fear and dopamine signaling. [theshahlab.org]

- 19. mdpi.com [mdpi.com]

- 20. The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research Portal [scholarworks.brandeis.edu]

- 24. youtube.com [youtube.com]

- 25. SCALPEL: EXTRACTING NEURONS FROM CALCIUM IMAGING DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 26. What are GRPR modulators and how do they work? [synapse.patsnap.com]

- 27. What are GRP antagonists and how do they work? [synapse.patsnap.com]

- 28. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gastrin-Releasing Peptide in Pruritus: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pruritus, or itch, is a significant and often debilitating symptom of numerous dermatological and systemic diseases. While historically considered a submodality of pain, recent research has unveiled distinct neural pathways dedicated to itch transmission. A pivotal player in this circuitry is Gastrin-Releasing Peptide (GRP) and its high-affinity receptor, the this compound Receptor (GRPR). This technical guide provides an in-depth exploration of the GRP-GRPR signaling axis in the context of pruritus. We will dissect the molecular mechanisms, neuronal circuits, and the specific role of this pathway in both acute and chronic, as well as histaminergic and non-histaminergic itch. Furthermore, this guide will detail established experimental protocols for investigating GRP-mediated itch and discuss the therapeutic potential of targeting the GRP-GRPR pathway, offering insights for researchers and drug development professionals in the field of sensory neuroscience and dermatology.

Introduction: Unraveling the Itch-Specific Pathway

For decades, the neurobiological basis of itch remained enigmatic, often overshadowed by research into pain mechanisms. However, a paradigm shift occurred with the discovery of dedicated neural circuits for pruritus, offering novel targets for therapeutic intervention.[1] Central to this discovery is the identification of the this compound (GRP) and its receptor (GRPR) as key components in the spinal transmission of itch signals.[2][3]

GRP, a neuropeptide of the bombesin family, is expressed in a specific subset of peptidergic dorsal root ganglion (DRG) neurons, the primary sensory neurons that detect peripheral stimuli.[1] Its receptor, GRPR, is predominantly localized to a population of excitatory interneurons in lamina I of the spinal cord's dorsal horn, a critical region for processing sensory information.[1] This anatomical segregation provides the foundation for a labeled-line theory of itch, where the GRP-GRPR pathway functions as a dedicated conduit for pruritic information, distinct from pain pathways.[1] This guide will delve into the technical details of this pathway, from molecular signaling to in vivo behavioral models, providing a comprehensive resource for its study and therapeutic exploitation.

Molecular Mechanisms of GRP-Mediated Itch

The sensation of itch is initiated when GRP, released from the central terminals of DRG neurons, binds to and activates GRPR on spinal interneurons. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the depolarization of the postsynaptic neuron and the propagation of the itch signal to the brain.

The GRP-GRPR Signaling Cascade

GRPR is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to Gαq to activate phospholipase C (PLC). This initiates a well-characterized signaling cascade:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores (Ca2+). This transient increase in cytosolic Ca2+ is a critical event in neuronal activation.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates a variety of downstream targets, modulating ion channel activity and gene expression.

-

Downstream Kinase Pathways: The GRP-GRPR signaling axis also engages other kinase pathways, including the Phosphoinositide 3-kinase gamma (PI3Kγ)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway, which are crucial for the sustained neuronal excitability associated with itch.[4][5]

The following diagram illustrates the core GRP-GRPR signaling pathway:

The Neuronal Circuitry of Itch: From Periphery to Brain

The transmission of itch sensation from the skin to the brain involves a multi-synaptic pathway. GRP-expressing neurons serve as a critical link in this chain, relaying information from the primary sensory neurons to higher brain centers.

The Spinal Cord Itch Circuit

-

Primary Sensory Neurons (DRG): Pruritogens (itch-inducing substances) activate specialized sensory nerve endings in the skin, leading to the firing of action potentials in DRG neurons. A subset of these neurons synthesizes and transports GRP to their central terminals in the spinal cord.

-

GRP-GRPR Synapse in the Dorsal Horn: Upon arrival of an action potential, GRP is released into the synapse, where it binds to GRPR on the dendrites of second-order neurons located in lamina I of the dorsal horn.

-

Projection to the Brain: These GRPR-expressing neurons are glutamatergic projection neurons that transmit the itch signal rostrally. A key projection target is the parabrachial nucleus (PBN) in the brainstem, which acts as a major relay center for sensory information, including itch. From the PBN, the itch signal is further relayed to other brain regions, including the thalamus, somatosensory cortex, and limbic system, where the conscious perception of itch and the urge to scratch are generated.

The following diagram illustrates the neuronal circuit for GRP-mediated itch:

Conclusion and Future Directions

The discovery of the GRP-GRPR pathway as a key mediator of itch has revolutionized our understanding of pruritus and opened up exciting new avenues for therapeutic intervention. This technical guide has provided a comprehensive overview of the molecular mechanisms, neuronal circuitry, and experimental methodologies for studying this critical pathway. The specificity of GRP-GRPR signaling for itch, particularly non-histaminergic itch, underscores its potential as a therapeutic target for the millions of people suffering from chronic pruritic conditions.

Future research should focus on:

-

Translational Studies: Bridging the gap between preclinical findings in animal models and human pruritic diseases.

-

Clinical Development: Advancing potent and selective GRPR antagonists through clinical trials to assess their safety and efficacy in patients with chronic itch.

-

Circuit Interrogation: Further elucidating the downstream targets of GRPR neurons and their modulation by other neurotransmitter systems.

By continuing to unravel the complexities of the GRP-GRPR pathway, the scientific community is poised to develop a new generation of targeted and effective anti-pruritic therapies.

References

-

BioWorld. (2023, April 11). Mallinckrodt's GRPR antagonists show promise for treating pruritus. [Link]

-

Ständer, S., & Schmelz, M. (2011). Gastrointestinal peptides and itch sensation. Current Opinion in Allergy and Clinical Immunology, 11(5), 485-491. [Link]

-

Washington University Office of Technology Management. (n.d.). Small Molecule this compound receptor (GRPR) antagonists used for Anti-Itch Treatment. [Link]

-

Tarrasón, G., Carcasona, C., Eichhorn, P., Pérez, B., Gavaldà, A., & Godessart, N. (2017). Characterization of the chloroquine-induced mouse model of pruritus using an automated behavioural system. Experimental Dermatology, 26(11), 1105-1111. [Link]

-

Pereira, P. J. S., Almada, M., Viana-Gomes, D., Lemos, H., Parada, C. A., Lerner, E. A., & Campos, M. M. (2015). GRPR/PI3Kγ: Partners in Central Transmission of Itch. The Journal of Neuroscience, 35(49), 16213-16224. [Link]

-

Zhao, Z. Q., & Chen, Z. F. (2022). Critical Players and Therapeutic Targets in Chronic Itch. International Journal of Molecular Sciences, 23(17), 9901. [Link]

-

Jensen, D. D., Jensen, M. P., & Lieu, T. M. (2021). Characterization and targeting of the endosomal signaling of the gastrin releasing peptide receptor in pruritus. bioRxiv. [Link]

-

Harding, E. C., & Abdel-Nour, H. (2021). Grpr expression defines a population of superficial dorsal horn vertical cells that have a role in both itch and pain. Pain, 162(11), 2681-2696. [Link]

-

Nishie, H., Andoh, T., Kuraishi, Y., & Sugimoto, Y. (2011). This compound induces itch-related responses through mast cell degranulation in mice. Peptides, 32(10), 2098-2103. [Link]

-

Onwudiwe, N. N. (2017). Cascade of events showing possible mechanism of chloroquine-induced pruritus. Journal of Pharmacovigilance, 5(4). [Link]

-

Sukhtankar, D. D., & Ko, M. C. (2013). Effects of individual or co-administration of GRPr antagonist RC-3095 and NMBr antagonist PD168368 on the dose response curve of bombesin-induced scratching. figshare. [Link]

-

Nattkemper, L. A., Tey, H. L., & Valdes-Rodriguez, R. (2015). GRPR blockade or PI3K inhibition reversed GRP-and dry-skin-induced scratching behavior in mice. Journal of Investigative Dermatology, 135(5), 1453-1456. [Link]

-

Inan, S., & Cowan, A. (2004). The Role of Central this compound and Neuromedin B Receptors in the Modulation of Scratching Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 309(1), 211-218. [Link]

-

Tominaga, M., & Takamori, K. (2020). Mechanisms and Management of Itch in Dry Skin. Acta Dermato-Venereologica, 100(2), adv00029. [Link]

-

Inan, S., Dun, N. J., & Cowan, A. (2011). Investigation of this compound as a Mediator for 5′-Guanidinonaltrindole-Induced Compulsive Scratching in Mice. Journal of Pharmacology and Experimental Therapeutics, 337(3), 856-864. [Link]

-

Chen, Z. F., & Sun, Y. G. (2011). Glutamate acts as a neurotransmitter for gastrin releasing peptide-sensitive and insensitive itch-related synaptic transmission in mammalian spinal cord. Molecular Pain, 7, 43. [Link]

-

Salaga, M., & Storr, M. (2020). Ablation of GRPR neurons reduced OT-induced scratching behaviors in mice. ResearchGate. [Link]

-

Yosipovitch, G., Ständer, S., & Kwatra, S. G. (2018). Serlopitant for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial. Journal of the American Academy of Dermatology, 78(5), 874-881. [Link]

-

Ständer, S., & Zeidler, C. (2021). Emerging Therapeutic Options for Chronic Pruritus. American Journal of Clinical Dermatology, 22(4), 465-477. [Link]

-

Andersen, H. H., Elberling, J., & Arendt-Nielsen, L. (2015). Human Surrogate Models of Histaminergic and Non-histaminergic Itch. Acta Dermato-Venereologica, 95(7), 771-777. [Link]

-

Johns Hopkins University. (2014, October 7). Chloroquine-induced Itch is Mediated by Mrgs. [Link]

-

Singh, A., & Kumar, B. (2022). HYDROXYCHLOROQUINE INDUCED AQUAGENIC PRURITIS: A RARELY REPORTED CLINICAL ENTITY. World Journal of Pharmaceutical and Life Sciences, 8(10), 45-48. [Link]

-

Barcelos, R., & Silva-Lima, B. (2015). A potential rat model for dry skin pruritus studies. ResearchGate. [Link]

-

Andersen, H. H., Elberling, J., & Arendt-Nielsen, L. (2015). Human surrogate models of histaminergic and non-histaminergic itch. Acta Dermato-Venereologica, 95(7), 771-777. [Link]

-

Akiyama, T., & Carstens, E. (2013). Mechanisms of pruritogen-induced activation of itch nerves in isolated mouse skin. The Journal of Physiology, 591(16), 3977-3987. [Link]

-

Pidsley, R., & Briscoe, J. (n.d.). In situ hybridization protocols. University College London. [Link]

-

Wilson, S. R., & Bautista, D. M. (2025, August 10). Scratching, not dryness, drives key skin changes in the AEW-induced dry skin pruritus model, highlighting the importance of breaking itch-scratch cycle in chronic pruritus. ResearchGate. [Link]

-

Mishra, S. K. (2022). A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons. Methods in Molecular Biology, 2389, 121-131. [Link]

-

Andersen, H. H., Elberling, J., & Arendt-Nielsen, L. (2015). Human surrogate models of histaminergic and non-histaminergic itch. Acta Dermato-Venereologica, 95(7), 771-777. [Link]

-

Sun, Y. G., & Chen, Z. F. (2007). This compound and pruritus: more than just scratching the surface. Nature Neuroscience, 10(8), 941-942. [Link]

-

Liu, Q., & Dong, X. (2014). Cross-Inhibition of NMBR and GRPR Signaling Maintains Normal Histaminergic Itch Transmission. The Journal of Neuroscience, 34(37), 12493-12502. [Link]

-

Lasko, L., & Gkourounti, A. (2023). Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications. STAR Protocols, 4(4), 102651. [Link]

-

Ashwood, V. A., Horwell, D. C., & McKnight, A. T. (1998). PD 176252--the first high affinity non-peptide this compound (BB2) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 8(18), 2589-2594. [Link]

-

Wang, F., & D'Andrea, M. R. (2021). Comparative Study on Different Skin Pruritus Mouse Models. Frontiers in Immunology, 12, 636737. [Link]

-

Scholze, A., & Harrison, N. (2022). In vitro models for investigating itch. Frontiers in Molecular Biosciences, 9, 1022203. [Link]

-

Ständer, S., & Yosipovitch, G. (2025, October 1). Serlopitant for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial. ResearchGate. [Link]

-

Shumyatsky, G. P. (2018). A) In situ hybridization of the GRPR in the amygdala. B) Binary version... ResearchGate. [Link]

-

Chiou, A. S., & Teng, J. M. C. (2019). Phase 2 trial of a neurokinin-1 receptor antagonist for the treatment of chronic itch in patients with epidermolysis bullosa: A randomized clinical trial. Journal of the American Academy of Dermatology, 81(6), 1423-1426. [Link]

-

Wang, F., & D'Andrea, M. R. (2021). Comparative Study on Different Skin Pruritus Mouse Models. Frontiers in Immunology, 12, 636737. [Link]

-

Scholze, A., & Harrison, N. (2022). In vitro models for investigating itch. Frontiers in Molecular Biosciences, 9, 1022203. [Link]

-

Takano, N., & Arai, I. (2004). Evaluation of antipruritic effects of several agents on scratching behavior by NC/Nga mice. European Journal of Pharmacology, 496(1-3), 221-226. [Link]

-

Wang, F., & Chen, Z. F. (2020). Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System. Frontiers in Neuroscience, 14, 581977. [Link]

-

Chamess, A. (2022, June 19). Protocol for calcium imaging of mouse DRG neurons. Pain Researcher. [Link]

-

Pereira, P. J. S., & Campos, M. M. (2015). GRP activates capsaicin-sensitive DRG neurons from naive mice. ResearchGate. [Link]

-

Katz, J. L., & Witkin, J. M. (1993). Pharmacological analysis of the scratching produced by dopamine D2 agonists in squirrel monkeys. ResearchGate. [Link]

-

Van Wimersma Greidanus, T. B., & Maigret, C. (1991). Scratching behavior induced by bombesin-related peptides. Comparison of bombesin, this compound and phyllolitorins. Peptides, 12(5), 1073-1077. [Link]

Sources

- 1. The this compound Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological function of this compound and neuromedin B receptors in regulating itch scratching behavior in the spinal cord of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. GRPR/PI3Kγ: Partners in Central Transmission of Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and targeting of the endosomal signaling of the gastrin releasing peptide receptor in pruritus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of Gastrin-Releasing Peptide in the Gastrointestinal System

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin-Releasing Peptide (GRP), the mammalian homolog of amphibian bombesin, is a critical neuropeptide that exerts pleiotropic effects throughout the gastrointestinal (GI) system. Primarily localized to enteric neurons, GRP is a key regulator of gastric acid secretion, gut motility, and the release of various entero-pancreatic hormones. Its actions are mediated through a high-affinity, G protein-coupled receptor, the this compound Receptor (GRPR), which is expressed on numerous cell types including gastric G-cells, smooth muscle cells, and pancreatic acinar cells. Beyond its physiological roles, the GRP/GRPR axis is frequently implicated in the pathophysiology of gastrointestinal malignancies, where its aberrant expression can act as a mitogenic or morphogenic factor, making it a compelling target for novel diagnostic and therapeutic strategies. This guide provides a comprehensive overview of GRP's core functions, delineates its primary signaling pathways, presents detailed methodologies for its study, and discusses its relevance in disease and drug development.

Introduction: The GRP/GRPR Axis in Gastrointestinal Physiology

This compound is a 27-amino acid neuropeptide that functions as a pivotal regulator of digestive processes.[1] It is synthesized as a larger precursor protein and proteolytically processed into its active form.[2] Within the GI tract, GRP is not a circulating hormone in the traditional sense but acts locally as a neurotransmitter or paracrine mediator, released from post-ganglionic vagal nerve fibers and intrinsic enteric neurons.[3][4]

The biological effects of GRP are initiated by its binding to the this compound Receptor (GRPR), also known as BB2.[5] GRPR is a classic seven-transmembrane G protein-coupled receptor (GPCR) predominantly coupled to Gαq proteins.[5][6] This ligand-receptor interaction triggers a cascade of intracellular signaling events that underpin GRP's diverse physiological actions, from stimulating hormonal secretions to modulating smooth muscle contractility.[1][7] Understanding this axis is fundamental to elucidating the complex neural control of digestion and identifying novel therapeutic targets for a range of GI disorders.

Core Physiological Functions of GRP in the Gastrointestinal Tract

GRP's influence extends across multiple facets of GI function, primarily centered on secretion, motility, and hormonal regulation.

Regulation of Gastric Acid and Gastrin Secretion

One of the most well-characterized functions of GRP is its potent stimulation of gastrin release from antral G-cells.[4] Vagal stimulation during a meal triggers the release of GRP from nerve endings, which then acts directly on GRPRs on G-cells.[4] This GRP-mediated pathway is a distinct and primary mechanism for meal-stimulated gastrin secretion, operating independently of the cholinergic pathways.[8]

The subsequent rise in circulating gastrin is the principal driver of gastric acid secretion. Gastrin stimulates parietal cells in the gastric fundus, both directly and indirectly by promoting histamine release from enterochromaffin-like (ECL) cells, to secrete hydrochloric acid (HCl).[4] Therefore, GRP's effect on acid secretion is largely indirect, mediated via its primary action on gastrin.[3][9] This hierarchical control is a cornerstone of the cephalic and gastric phases of digestion.

Modulation of Gastrointestinal Motility

GRP exerts significant control over GI smooth muscle function. It has been shown to induce contractions in the stomach, intestines, and gallbladder.[1] In the stomach, GRP can directly contract muscle tissue and facilitate cholinergic-mediated contractions, suggesting a dual role in modulating gastric motor function. Its receptor, GRPR, is expressed on smooth muscle cells, allowing for this direct interaction. GRP is also involved in the complex regulation of gastric emptying and overall intestinal transit, contributing to the coordinated peristaltic movements necessary for propelling luminal contents.[1]

Control of Entero-Pancreatic Hormone Release

Beyond gastrin, GRP stimulates the dose-dependent secretion of a broad spectrum of other GI and pancreatic hormones.[3] Studies involving intravenous GRP infusion in humans have demonstrated a significant release of:

-

Pancreatic Polypeptide (PP)

-

Insulin

-

Glucagon

-

Glucose-dependent insulinotropic polypeptide (GIP)[3]

This broad secretagogue activity highlights GRP's role as a master regulator that coordinates the endocrine responses of the stomach, intestine, and pancreas to the presence of food.

Molecular Mechanisms: The GRPR Signaling Cascade

The binding of GRP to its Gαq-coupled receptor initiates a well-defined signaling cascade that can be further amplified and diversified through pathway cross-talk.

The Canonical Gαq/Phospholipase C Pathway

Activation of GRPR leads to the dissociation of the Gαq subunit, which in turn activates Phospholipase Cβ (PLCβ).[5][10] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1]

-

Diacylglycerol (DAG): Remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates conventional isoforms of Protein Kinase C (PKC).[11]

This initial cascade—leading to elevated intracellular Ca2+ and PKC activation—is the primary driver for acute cellular responses like hormone secretion and smooth muscle contraction.[1][11]

Cross-Talk with Mitogen-Activated Protein Kinase (MAPK) Pathways

The GRPR signaling network extends beyond the canonical PLC pathway. Activated PKC can phosphorylate and activate downstream kinases, leading to the activation of the Raf-MEK-ERK (MAPK) pathway.[10][11] Furthermore, GRPR signaling has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), which robustly engages both the MAPK/ERK and the PI3K/Akt pro-survival pathways.[2][10] This signaling diversification is particularly relevant in the context of cancer, where GRP can function as a growth factor.[6][10]

Methodologies for Studying GRP Function

A variety of well-established experimental models are employed to investigate the physiological and pathological roles of GRP. The choice of methodology depends on the specific question being addressed, from quantifying peptide levels to assessing cellular responses.

Quantification of GRP: Radioimmunoassay (RIA)

Causality and Rationale: RIA is the gold-standard technique for quantifying peptide hormones like GRP in biological fluids due to its exceptional sensitivity and specificity.[12][13] The assay operates on the principle of competitive binding, where unlabeled GRP in a sample competes with a known quantity of radiolabeled GRP for binding to a limited number of specific anti-GRP antibodies.[13] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of GRP in the sample. This allows for precise measurement even at picogram levels.[14]

Experimental Protocol: GRP Radioimmunoassay

-

Reagent Preparation:

-

Anti-GRP Antibody: Prepare a specific polyclonal or monoclonal antibody against GRP at a dilution determined by prior titration experiments to bind approximately 30-50% of the radiolabeled tracer in the absence of unlabeled GRP.

-

Radiolabeled GRP (Tracer): Prepare ¹²⁵I-labeled GRP using a gentle iodination method (e.g., Chloramine-T or Iodogen) and purify it using HPLC or gel filtration to ensure high specific activity and immunoreactivity.[15]

-

Standards: Create a standard curve using known concentrations of synthetic GRP (e.g., 0-1000 pg/mL) in an assay buffer (e.g., phosphate buffer with 0.5% BSA).

-

Separation Agent: Prepare a second antibody (e.g., goat anti-rabbit IgG) or Protein A/G beads to precipitate the primary antibody-antigen complexes.

-

-

Assay Procedure:

-

Pipette 100 µL of standards, quality controls, and unknown plasma/tissue extract samples into appropriately labeled tubes.

-

Add 100 µL of the diluted anti-GRP antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

-

Add 100 µL of the ¹²⁵I-GRP tracer (e.g., ~10,000 cpm) to all tubes.

-

Vortex and incubate for 24-48 hours at 4°C to allow competitive binding to reach equilibrium.

-

-

Separation and Counting:

-

Add 100 µL of the second antibody to precipitate the immune complexes. Incubate for an additional 12-24 hours at 4°C.

-

Centrifuge the tubes at 3000 x g for 30 minutes at 4°C to pellet the bound fraction.

-

Decant the supernatant (free fraction) and measure the radioactivity of the pellet (bound fraction) using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of tracer bound for each standard and sample.

-

Plot the standard curve as % Bound vs. GRP concentration on a log-logit scale.

-

Determine the concentration of GRP in the unknown samples by interpolating their % Bound values from the standard curve.[13]

-

Functional Assessment: Isolated Perfused Stomach Model

Causality and Rationale: This ex vivo model provides a powerful system for studying gastric secretion in a controlled environment, free from extrinsic neural and systemic hormonal influences.[16][17] By vascularly perfusing the stomach while simultaneously collecting luminal secretions, researchers can directly assess the effects of secretagogues like GRP on gastrin and acid release from the intact gastric mucosa.[8][18] This self-validating system preserves the intrinsic neural and paracrine relationships within the stomach wall, offering more physiologically relevant data than isolated cell cultures.[19]

Experimental Protocol: Isolated Perfused Rat Stomach

-

Surgical Preparation:

-

Anesthetize a fasted rat (e.g., Wistar) according to approved animal care protocols.

-

Perform a laparotomy to expose the stomach and major blood vessels.

-

Cannulate the celiac artery for vascular perfusion and the portal vein for collecting the venous effluent.

-

Ligate all other arterial inputs to the stomach to create an isolated circuit.

-

Insert a dual-lumen cannula through the esophagus into the stomach lumen for luminal perfusion and sample collection.[20]

-

-

Perfusion Setup:

-

Transfer the isolated stomach to a temperature-controlled (37°C) organ bath.

-

Begin vascular perfusion via the celiac artery with a Krebs-Ringer bicarbonate buffer (gassed with 95% O₂/5% CO₂) at a constant flow rate (e.g., 3-5 mL/min).

-

Begin luminal perfusion with a saline solution, collecting the perfusate in timed fractions (e.g., every 5-10 minutes) for acid measurement.

-

Collect the vascular effluent from the portal vein cannula in timed fractions for hormone (gastrin) analysis.

-

-

Experimental Procedure:

-

Allow the preparation to stabilize for a 30-60 minute basal period, collecting both luminal and vascular samples.

-

Introduce GRP, bombesin, or other test substances into the vascular perfusate at desired concentrations.

-

Continue collecting luminal and vascular fractions throughout the stimulation period to measure the secretory response over time.

-

-

Analysis:

-

Acid Secretion: Titrate the luminal samples with a standardized NaOH solution (e.g., 0.01 N) to a neutral pH to determine the acid output (µmol/min).[17]

-

Gastrin Secretion: Measure gastrin concentrations in the vascular effluent fractions using a validated RIA (as described in 4.1).

-

Cellular Response: In Vitro Calcium Imaging

Causality and Rationale: Since GRP's primary signaling pathway involves the mobilization of intracellular calcium, directly measuring these Ca²+ transients provides a real-time, high-fidelity readout of GRPR activation.[11][21] Using fluorescent Ca²+ indicators like Fura-2 or Fluo-4, researchers can visualize and quantify receptor engagement and downstream signaling in cell lines expressing GRPR.[22][23] This method is ideal for high-throughput screening of GRP analogs, antagonists, and for dissecting the initial steps of the signaling cascade.[24]

Experimental Protocol: GRPR-Mediated Calcium Mobilization

-

Cell Preparation:

-

Culture a suitable cell line (e.g., HEK293 or CHO cells stably transfected with human GRPR, or a cancer cell line with endogenous expression like PC-3) on glass-bottom imaging dishes.

-

Grow cells to ~70-80% confluency.

-

-

Indicator Loading:

-

Prepare a loading buffer containing a fluorescent Ca²+ indicator (e.g., 2-5 µM Fluo-4 AM) and a mild non-ionic detergent like Pluronic F-127 to aid dye solubilization.

-

Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye. Allow cells to de-esterify the dye for 20-30 minutes.

-

-

Imaging and Data Acquisition:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped with a fast-switching light source and a sensitive camera (sCMOS or EMCCD).

-

Acquire a baseline fluorescence signal for 1-2 minutes (e.g., one frame every 2-5 seconds) using the appropriate excitation/emission wavelengths (e.g., 488 nm excitation for Fluo-4).[23]

-

Add a solution of GRP or a test compound to the dish and continue recording the fluorescence signal for several minutes to capture the full response.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual cells.

-

Measure the mean fluorescence intensity (F) for each ROI in every frame.

-

Normalize the data as a ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), expressed as ΔF/F₀.

-

Plot the normalized fluorescence intensity over time to visualize the calcium transient. The peak amplitude of this transient is proportional to the degree of receptor activation.[25]

-

GRP in Pathophysiology: Focus on Gastrointestinal Cancer

The GRP/GRPR axis, typically quiescent in the adult intestinal epithelium, is frequently re-expressed in various GI cancers, including those of the stomach, pancreas, and colon.[26][27] In this context, GRP can act as an autocrine or paracrine growth factor, promoting tumor cell proliferation, survival, and migration through the signaling pathways described previously (Section 3.2).[1][10]

Interestingly, the prognostic significance of GRP/GRPR expression can be tumor-type specific. While often considered a pro-tumorigenic factor, some studies have associated its expression in colon cancer with improved patient survival rates and fewer lymph node metastases, suggesting a more complex, context-dependent role.[26][27]

This aberrant expression makes the GRPR a highly attractive target for oncology.[7] Drug development efforts are focused on two main areas:

-

Targeted Imaging: Radiolabeled GRP antagonists are being developed as diagnostic agents for positron emission tomography (PET) imaging to detect and stage GRPR-positive tumors.

-

Targeted Therapy: GRP antagonists can block the mitogenic signaling of GRP.[7] Furthermore, these antagonists can be conjugated to cytotoxic agents or radioisotopes to specifically deliver a therapeutic payload to cancer cells overexpressing the receptor, a strategy known as peptide-receptor radionuclide therapy (PRRT).[5][7]

Table 1: Summary of GRP Effects on Gastrointestinal Secretions

| Secretion | Primary Cell Source | Effect of GRP Infusion | Mediating Mechanism | Reference(s) |

| Gastrin | G-Cell (Stomach) | Strong Stimulation | Direct action on GRPR on G-cells | [3][4] |

| Gastric Acid | Parietal Cell (Stomach) | Stimulation | Indirect, via GRP-stimulated gastrin release | [3][9][28] |

| Pancreatic Polypeptide | PP Cell (Pancreas) | Stimulation | Direct action on pancreatic islet cells | [3] |

| Insulin | β-Cell (Pancreas) | Stimulation | Direct action on pancreatic islet cells | [3] |

| Glucagon | α-Cell (Pancreas) | Stimulation | Direct action on pancreatic islet cells | [3] |

Conclusion and Future Directions

This compound is a master regulator within the enteric nervous system, orchestrating a complex array of secretory and motor functions essential for normal digestion. Its actions are mediated by the GRPR, which activates a cascade of intracellular signals beginning with the canonical Gαq/PLC pathway and branching into pro-growth MAPK and PI3K signaling. The re-emergence of the GRP/GRPR axis in gastrointestinal cancers has opened a new frontier for the development of targeted diagnostics and therapeutics. Future research will likely focus on refining GRPR-targeted agents to improve their efficacy and safety profiles, as well as further unraveling the nuanced, context-dependent roles of GRP signaling in both normal physiology and the tumor microenvironment. A deeper understanding of this fundamental brain-gut peptide axis will continue to provide valuable insights and opportunities for innovation in gastroenterology and oncology.

References

-

Knuhtsen, S., Holst, J. J., Jensen, S. L., Knigge, U., & Nielsen, O. V. (1984). This compound: pharmacokinetics and effects on gastro-entero-pancreatic hormones and gastric secretion in normal men. J Clin Endocrinol Metab, 59(2), 310-5. [Link]

-

Hildebrand, P., Werth, B., Beglinger, C., Gyr, K., & Stalder, G. A. (1991). Human this compound: biological potency in humans. Regul Pept, 36(3), 423-33. [Link]

-

Thatcher, E. J. (2020). Using Calcium Imaging as a Readout of GPCR Activation. In Methods in Molecular Biology, vol 2128. Humana, New York, NY. [Link]

-

Moore, E. D., Ring, M., Scriven, D. R., & Buchan, A. M. (1999). Multiple protein kinase pathways are involved in this compound receptor-regulated secretion. Am J Physiol, 277(2), G315-25. [Link]

-

Wu, J. B., & An, S. S. (2010). This compound links stressor to cancer progression. Trends Endocrinol Metab, 21(6), 345-52. [Link]

-

Smith, N. C., Solomon, B., & Protheroe, A. (2001). Gastrin releasing peptide and gastrin releasing peptide receptor expression in gastrointestinal carcinoid tumours. J Clin Pathol, 54(10), 785-9. [Link]

-

Hildebrand, P., Lehmann, F., Ketterer, S., Christ, A., Stingelin, T., Beltinger, J., Gibbons, A., Coy, D., Calam, J., Larsen, F., & Beglinger, C. (2001). GRP and stimulation of acid secretion. Gut, 49(1), 23-8. [Link]

-

Ganguli, P. C., & Hunter, W. M. (1972). Radio-immunoassay of gastrin in human plasma. J Physiol, 220(2), 499-510. [Link]

-

Yalow, R. S., & Berson, S. A. (1970). Gastrin radioimmunoassay: Description and application of a novel method. Gastroenterology, 58(1), 1-14. [Link]

-

Patsnap Synapse. (2024). What are GRPR modulators and how do they work?. Patsnap. [Link]

-

Rivera, J. A., D'Amato, A., & O'Dorisio, M. S. (2009). This compound Signaling Alters Colon Cancer Invasiveness via Heterochromatin Protein 1Hsβ. Am J Pathol, 175(5), 1879-88. [Link]

-

Moody, T. W. (2014). GRPR (this compound Receptor). Atlas of Genetics and Cytogenetics in Oncology and Haematology, 18(10). [Link]

-

Carroll, R. E., Matkowskyj, K. A., Chakrabarti, S., McDonald, T. J., & Benya, R. V. (1999). Aberrant expression of this compound and its receptor by well-differentiated colon cancer in humans. Gastroenterology, 117(1), 88-97. [Link]

-

National Center for Biotechnology Information. (2025). GRPR gastrin releasing peptide receptor [Homo sapiens (human)]. Gene - NCBI. [Link]

-

Heda, R., & Toro, F. (2024). Physiology, Gastrin. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Al-Ghamdi, S. A., & Al-Bekairi, A. M. (1989). Gastrin release from isolated perfused rat stomach after vagotomy. Gut, 30(9), 1243-8. [Link]

-

Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Springer Nature. [Link]

-

Matsui, T., Nakagawa, A., Onoda, N., Asada, S., & Chihara, K. (2000). Role of acetylcholine and this compound (GRP) in gastrin secretion. Nippon Yakurigaku Zasshi, 116(5), 295-301. [Link]

-

Morais, T., Jacob, P. F., & Santos, J. R. (2019). Calcium imaging protocol. ResearchGate. [Link]

-

Li, J., & Chen, J. (2022). Novel insight on GRP/GRPR axis in diseases. Frontiers in Pharmacology, 13, 982531. [Link]

-

Lunde, O. C., & Kvernebo, K. (1986). Bioassay of gastrin, using the totally isolated, vascularly perfused rat stomach. A biomodel sensitive to gastrin in physiological concentrations. Scand J Gastroenterol, 21(3), 321-7. [Link]

-

Sikiric, P., Geber, J., Suchanek, E., Ivanovic, D., Gjuris, V., Alebic-Kolbah, T., Seiwerth, S., Mise, S., & Rucman, R. (1997). Mechanisms for regulation of gastrin and somatostatin release from isolated rat stomach during gastric distention. World J Gastroenterol, 3(4), 200-204. [Link]

-

Schubert, M. L., Saffouri, B., Walsh, J. H., & Makhlouf, G. M. (1985). Gastrin secretion induced by distention is mediated by gastric cholinergic and vasoactive intestinal peptide neurons in rats. Gastroenterology, 88(4), 888-95. [Link]

-

Sunday, M. E., & Yoder, B. A. (2016). Novel Role of Gastric Releasing Peptide (GRP)-Mediated Signaling in the Host Response to Influenza Infection. J Histochem Cytochem, 64(8), 469-73. [Link]

-

Maruyama, T., Horie, S., Yano, S., & Watanabe, K. (1994). Gastric secretory mechanism through activation of gastrin receptors on gastric parietal cells in the mouse isolated whole stomach. Japanese Journal of Pharmacology, 64, P-589. [Link]

-

Carretero, J., Guha, S., Cuesta, M. C., O'Dorisio, M. S., & Benya, R. V. (2009). Expression of GRP and its receptor is associated with improved survival in patients with colon cancer. Peptides, 30(8), 1530-5. [Link]

-

Qu, X., Xiao, D., & Weber, H. C. (2004). Alterations in receptor expression or agonist concentration change the pathways this compound receptor uses to regulate extracellular signal-regulated kinase. Mol Pharmacol, 66(5), 1262-71. [Link]

-

McGuigan, J. E. (1974). Clinical significance of gastrin radioimmunoassay. Semin Nucl Med, 4(3), 253-60. [Link]

-

Jairaman, A., Othy, S., & Feske, S. (2022). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. Bio Protoc, 12(1), e4291. [Link]

-

Sun, R., & Chen, Z. F. (2018). Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord. Neurosci Bull, 34(1), 159-166. [Link]

Sources

- 1. Gastrin releasing peptide and gastrin releasing peptide receptor expression in gastrointestinal carcinoid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Role of Gastric Releasing Peptide (GRP)-Mediated Signaling in the Host Response to Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: pharmacokinetics and effects on gastro-entero-pancreatic hormones and gastric secretion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. What are GRPR modulators and how do they work? [synapse.patsnap.com]

- 8. Role of acetylcholine and this compound (GRP) in gastrin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GRP and stimulation of acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple protein kinase pathways are involved in this compound receptor-regulated secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical significance of gastrin radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. researchgate.net [researchgate.net]

- 15. Radio-immunoassay of gastrin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gastrin release from isolated perfused rat stomach after vagotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioassay of gastrin, using the totally isolated, vascularly perfused rat stomach. A biomodel sensitive to gastrin in physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms for regulation of gastrin and somatostatin release from isolated rat stomach during gastric distention - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gastrin secretion induced by distention is mediated by gastric cholinergic and vasoactive intestinal peptide neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]

- 22. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. This compound Signaling Alters Colon Cancer Invasiveness via Heterochromatin Protein 1Hsβ - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Expression of GRP and its receptor is associated with improved survival in patients with colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Human this compound: biological potency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Gastrin-Releasing Peptide (GRP) as a Neurotransmitter: A Technical Guide for Researchers

Introduction: Beyond the Gut, A Key Player in Neuronal Communication

Initially identified for its role in stimulating gastrin release in the gut, gastrin-releasing peptide (GRP) has emerged as a significant neuropeptide neurotransmitter in the central and peripheral nervous systems.[1] This 27-amino acid peptide, the mammalian analog of amphibian bombesin, is intricately involved in a diverse array of physiological and pathophysiological processes, including the sensation of itch, fear memory consolidation, anxiety, and the regulation of circadian rhythms.[2][3] Furthermore, dysregulation of GRP signaling has been implicated in the progression of several cancers and neurological disorders.[4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core biology of GRP as a neurotransmitter, detailed experimental protocols for its study, and insights into its therapeutic potential. The content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding of this multifaceted signaling molecule.

I. The GRP System: Molecular and Cellular Foundations

A. Synthesis and Processing of this compound

GRP is encoded by the GRP gene, which through alternative splicing, gives rise to multiple transcript variants.[1] The primary translation product is a 148-amino acid preproprotein. Following cleavage of a signal peptide, the resulting pro-GRP undergoes further post-translational processing by proteolytic enzymes to yield the mature 27-amino acid GRP and a 10-amino acid peptide known as neuromedin C (NMC), which is derived from the C-terminus of GRP.[1][6]

B. GRP Receptors: A Family of G-Protein Coupled Receptors

GRP exerts its effects by binding to a family of G-protein coupled receptors (GPCRs). The primary receptor for GRP is the this compound Receptor (GRPR), also known as BB2.[7] Two other related receptors, the Neuromedin B Receptor (NMBR or BB1) and the orphan receptor Bombesin Receptor Subtype 3 (BRS-3 or BB3), exhibit varying affinities for GRP and its related peptides.[8][9] GRPR binds GRP and bombesin with high affinity, while NMBR shows a preference for neuromedin B (NMB).[7] BRS-3, in mammals, has a low affinity for both GRP and NMB.[8]

C. Localization of GRP and its Receptors in the Nervous System

The distribution of GRP and its receptors throughout the nervous system provides crucial clues to its function.

-

Central Nervous System (CNS): High densities of GRPR are found in the olfactory bulb, nucleus accumbens, caudate putamen, central amygdala, dorsal hippocampus, and various thalamic nuclei.[7] GRP-containing neurons and fibers are prominent in the suprachiasmatic nucleus (the brain's master clock), the hippocampus, the amygdala, and the brainstem.[1][10] Immunohistochemical studies have shown that GRPR expression is primarily localized to neuronal cell bodies and dendrites, suggesting a key role in synaptic transmission.[7]

-

Spinal Cord: In the spinal cord, GRPR expression is concentrated in lamina I of the dorsal horn, a critical region for processing sensory information, including itch.[2][7] GRP is expressed in a subset of dorsal root ganglion (DRG) neurons, which are the primary sensory neurons that transmit information from the periphery to the spinal cord.[2] This anatomical arrangement forms the basis for GRP's well-established role in itch transmission.[11]

II. GRP Signaling: The Gq/11 Pathway and its Downstream Effectors

Activation of GRPR by GRP primarily initiates a signaling cascade through the Gαq/11 family of G-proteins.[8][12] This canonical pathway leads to the activation of a series of downstream effectors, ultimately resulting in a cellular response.

A. The Gq/11 Signaling Cascade

-

Receptor Activation and G-Protein Coupling: Upon GRP binding, GRPR undergoes a conformational change, leading to the activation of the associated Gαq/11 protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C-β (PLCβ).[13]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][13]

-

Downstream Effector Activation:

-

IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] This increase in intracellular calcium is a key event in neuronal activation.

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][8] PKC, in turn, phosphorylates a multitude of intracellular proteins, leading to changes in gene expression and cellular function.

-

B. Visualization of the GRP-GRPR Signaling Pathway

Caption: GRP-GRPR Gq Signaling Pathway.

III. Physiological Functions of GRP as a Neurotransmitter

The widespread distribution of the GRP system in the nervous system underlies its involvement in a multitude of physiological functions.

| Function | Key Brain/Spinal Cord Regions | Summary of GRP's Role |

| Itch Sensation | Dorsal Horn of the Spinal Cord, Dorsal Root Ganglia | GRP released from primary sensory neurons activates GRPR-expressing interneurons in the dorsal horn, serving as a key transmission pathway for non-histaminergic itch.[11][14] |

| Fear and Anxiety | Amygdala, Hippocampus | GRP signaling in the amygdala is involved in the consolidation of fear memories and the modulation of anxiety-like behaviors.[3][7] |

| Learning and Memory | Hippocampus, Amygdala | GRP can modulate synaptic plasticity and has been shown to influence learning and memory processes.[4] |

| Circadian Rhythms | Suprachiasmatic Nucleus (SCN) | GRP plays a role in transmitting light information to the SCN, the body's master clock, thereby helping to regulate circadian rhythms.[1] |

| Feeding Behavior | Hypothalamus, Nucleus Tractus Solitarius (NTS) | GRP is involved in the regulation of food intake and satiety.[2] |

| Male Sexual Function | Lumbosacral Spinal Cord | A sexually dimorphic GRP/GRPR system in the lumbosacral spinal cord of male rats is critical for controlling erection and ejaculation.[2] |

IV. GRP in Disease and as a Therapeutic Target

Dysregulation of the GRP system is implicated in several pathological conditions, making it an attractive target for drug development.

-

Chronic Itch: Enhanced GRP/GRPR signaling is observed in chronic pruritus, and blocking this pathway is a promising therapeutic strategy.[2]

-

Cancer: GRPR is overexpressed in various cancers, including prostate, breast, lung, and pancreatic cancers.[15] GRP can act as a growth factor for these tumors, and GRPR antagonists are being investigated as anti-cancer agents.[5][16]

-

Neurological and Psychiatric Disorders: Alterations in GRP/GRPR signaling have been linked to anxiety disorders, depression, and autism spectrum disorders.[4][13]

Pharmacological Tools: Agonists and Antagonists

A variety of pharmacological tools are available to probe the GRP system.

| Compound Type | Examples | Primary Use in Research |

| Agonists | GRP, Bombesin, [D-Phe6, β-Ala11, Phe13, Nle14]Bn(6-14) | To stimulate GRPR and mimic the effects of endogenous GRP.[17] |

| Antagonists | RC-3095, PD176252, [D-Phe6]BB(6-13)propylamide | To block GRPR activation and investigate the consequences of inhibiting GRP signaling.[15][16] |

Table of GRPR Binding Affinities (IC₅₀/Kᵢ in nM)

| Compound | Receptor | Cell Line/Tissue | IC₅₀/Kᵢ (nM) | Reference |

| [D-Phe6]-BN(6-13) methyl ester | Human GRPR | - | 1.38 ± 0.07 | [13] |

| [D-Phe6]-BN(6-13) propyl amide | Human GRPR | - | 0.68 ± 0.01 | [13] |

| Leu13-psi-Leu14-BN | Human GRPR | - | 21.6 ± 2.2 | [13] |

| PD176252 | Human GRPR | - | 1.0 | |

| RC-3940-II | Human GRPR | - | 50-fold higher affinity than RC-3095 | [8] |

V. Experimental Protocols for Studying GRP Neurotransmission

A variety of experimental techniques are employed to investigate the role of GRP as a neurotransmitter. The following section provides detailed, step-by-step methodologies for key experiments.

A. Immunohistochemistry for GRP and GRPR Localization

This protocol describes the detection of GRP and GRPR proteins in brain tissue sections.

1. Tissue Preparation: a. Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. b. Dissect the brain and post-fix in 4% PFA overnight at 4°C. c. Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks. d. Freeze the brain and section at 30-40 µm using a cryostat.